
(+/-)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid
Overview
Description
(±)-8,9-Dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid (8,9-DiHETE) is an oxylipin derived from polyunsaturated fatty acids (PUFAs), specifically eicosatetraenoic acid. It features two hydroxyl groups at positions 8 and 9, along with four conjugated double bonds (5Z,11Z,14Z,17Z). This compound is part of the broader family of dihydroxy-eicosatetraenoic acids (DiHETEs), which are bioactive lipid mediators involved in inflammation, oxidative stress modulation, and metabolic regulation .
Mechanism of Action
Target of Action
The primary targets of 8,9-DiHETE are cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of arachidonic acid (AA), generating eicosanoids that serve as important autocrine and paracrine factors with diverse biological functions .
Mode of Action
8,9-DiHETE is an oxylipin, a class of signaling molecules derived from the oxidation of fatty acids. It is a racemic mixture of the arachidonic acid metabolites 8(S),9®-DiHET and 8®,9(S)-DiHET . It is formed from arachidonic acid via an (±)8(9)-EET intermediate by epoxide hydrolases .
Biochemical Pathways
8,9-DiHETE is involved in the cytochrome P450 pathways . It is a major metabolite of the 20:5 ω-3 fatty acid eicosapentaenoic acid (EPA) and is produced in rat liver microsomes by the generation of the unstable intermediate 8,9-epoxy eicosatetraenoic acid from EPA by cytochrome P450 monooxygenases .
Pharmacokinetics
It is known that dietary epa supplementation in humans results in substantial urinary excretion of vicinal diols, including 8,9-dihete . This suggests that the compound is well-absorbed and metabolized, and its bioavailability is influenced by dietary intake of EPA.
Result of Action
8,9-DiHETE has been shown to induce cAMP production in primary human coronary artery smooth muscle cells . This suggests that it may play a role in regulating vascular tone. Additionally, plasma levels of 8,9-DiHETE are increased in a mouse model of osteoarthritic pain induced by destabilization of the medial meniscus . This effect can be reversed by the soluble epoxide hydrolase (sEH) inhibitor TPPU .
Biochemical Analysis
Biochemical Properties
8,9-DiHETE plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is formed from arachidonic acid via an 8,9-EET intermediate by epoxide hydrolases . The nature of these interactions involves the conversion of EETs into vicinal diols, with the concurrent loss of much of their biological activity .
Cellular Effects
8,9-DiHETE has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, 8,9-DiHETE (1 µM) induces cAMP production in primary human coronary artery smooth muscle cells .
Molecular Mechanism
The molecular mechanism of 8,9-DiHETE involves its role as a signaling molecule. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is formed from arachidonic acid via an 8,9-EET intermediate by epoxide hydrolases .
Metabolic Pathways
8,9-DiHETE is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways, which could also include any effects on metabolic flux or metabolite levels. For instance, it is a part of the Cytochrome P450 (P450) eicosanoid pathway .
Biological Activity
(+/-)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid (also known as 8,9-DiHETE) is a bioactive lipid derived from arachidonic acid metabolism. This compound has garnered attention due to its significant biological activities, particularly in inflammation and cardiovascular health. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula :
- Molecular Weight : 338.48 g/mol
- CAS Number : 192461-96-4
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Structural Formula :
8,9-DiHETE is primarily involved in the modulation of inflammatory responses and has been shown to interact with various signaling pathways:
- TRPV Channel Modulation : Research indicates that 8,9-DiHETE inhibits transient receptor potential vanilloid (TRPV) channel activity, which is crucial in mediating pain and inflammation. In vitro studies have demonstrated that it can prevent endothelial barrier disruption induced by TRPV4 activation .
- Eicosanoid Pathway : As a product of arachidonic acid metabolism via cytochrome P450 enzymes, 8,9-DiHETE participates in the eicosanoid signaling pathway. Eicosanoids are known to regulate vascular tone and inflammatory responses .
Biological Activities
- Anti-inflammatory Effects :
- Cardiovascular Health :
- Cellular Proliferation :
Case Study: Colitis Healing
A study investigating the effects of 8,9-DiHETE on murine colitis revealed that oral administration significantly reduced inflammation markers and accelerated healing. The concentration of 8,9-DiHETE was notably higher during the recovery phase compared to acute inflammation stages .
Research Findings Summary
Scientific Research Applications
Biological Significance
8,9-DiHET is recognized for its role as a bioactive lipid mediator. It is involved in various biological processes including inflammation, cell signaling, and modulation of immune responses. The compound is synthesized through the enzymatic oxidation of arachidonic acid by lipoxygenases .
Inflammation and Immune Response
8,9-DiHET has been studied for its anti-inflammatory properties. Research indicates that it can inhibit leukotriene production, which is implicated in allergic responses and chronic inflammatory diseases such as asthma . The compound's ability to modulate immune responses makes it a candidate for therapeutic interventions in inflammatory disorders.
Cardiovascular Health
The compound has potential applications in cardiovascular medicine due to its inhibitory effects on lipoxygenases involved in the metabolism of arachidonic acid. By inhibiting these enzymes, 8,9-DiHET may help reduce the risk of atherosclerosis and other cardiovascular diseases .
Cancer Research
Studies have shown that eicosanoids can influence tumor growth and metastasis. 8,9-DiHET's role in cell signaling pathways may provide insights into its potential as an anti-cancer agent. Ongoing research is focusing on how this compound affects cancer cell proliferation and apoptosis .
Neuroprotection
Recent findings suggest that eicosanoids like 8,9-DiHET may have neuroprotective effects. They could play a role in neuroinflammation and neurodegenerative diseases by modulating inflammatory responses within the central nervous system .
Case Studies
Q & A
Basic Research Questions
Q. What analytical methods are most effective for detecting and quantifying (±)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid in hepatic tissue?
To quantify this compound, researchers commonly use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase columns and electrospray ionization (ESI) in negative ion mode. Key steps include:
- Extraction : Solid-phase extraction (SPE) with C18 cartridges to isolate oxylipins from lipid matrices .
- Internal Standards : Deuterated analogs (e.g., d4-PGE2) to correct for matrix effects and ionization efficiency .
- Normalization : Data normalized to hepatic protein content (e.g., peak area/mg protein) to account for tissue heterogeneity .
- Validation : Use of quality controls (QCs) and calibration curves with synthetic standards to ensure specificity and linearity .
Q. What enzymatic pathways contribute to the biosynthesis of (±)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid?
This dihydroxy fatty acid is primarily formed via cytochrome P450 (CYP) epoxygenase activity. For example:
- CYP2C Subfamily : Converts eicosapentaenoic acid (EPA) to 8,9-epoxy-eicosatetraenoic acid (EpETE), which is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to form the diol .
- Non-enzymatic Pathways : Auto-oxidation of EPA under oxidative stress can produce similar dihydroxy derivatives, distinguishable by stereochemical analysis (e.g., chiral chromatography) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across in vitro and in vivo models?
Discrepancies often arise from:
- Context-Dependent Metabolism : Hepatic vs. plasma oxylipin profiles differ due to tissue-specific esterification and rapid degradation .
- Experimental Design :
- Dosage : Supraphysiological concentrations in cell cultures may activate non-specific pathways.
- Model Systems : Use genetically modified mice (e.g., sEH knockout) to isolate CYP-mediated effects .
- Temporal Dynamics : Longitudinal sampling (e.g., 1-week vs. 40-week dietary interventions) to capture adaptive responses .
Q. What strategies ensure stereochemical fidelity during chemical synthesis or enzymatic production of (±)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid?
- Enzymatic Synthesis : Recombinant CYP2C enzymes and sEH expressed in E. coli or insect cells yield enantiomerically pure 8,9-DiHETE, confirmed via chiral LC-MS .
- Chemical Synthesis : Asymmetric epoxidation (e.g., Sharpless conditions) followed by stereospecific hydrolysis. Absolute configuration is validated using nuclear Overhauser effect (NOE) NMR .
Q. How do matrix effects in biological samples impact the accuracy of oxylipin quantification, and how are they mitigated?
- Challenges : Phospholipids and triglycerides in hepatic tissue suppress ionization efficiency in LC-MS.
- Solutions :
Q. What role does (±)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid play in resolving inflammation, and how is this evaluated experimentally?
- Mechanistic Studies :
- Receptor Binding : Competition assays with GPR40 or PPARγ ligands to assess affinity .
- Cell Migration : Boyden chamber assays using neutrophils or macrophages treated with the compound .
- In Vivo Models : Zebrafish tail fin injury or murine peritonitis models to quantify leukocyte recruitment and pro-resolving mediator levels (e.g., resolvins) .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
5,6-Dihydroxy-8Z,11Z,14Z,17Z-Eicosatetraenoic Acid (5,6-DiHETE)
- Structural Differences : Hydroxyl groups at positions 5 and 6 instead of 8 and 7.
- In contrast, 8,9-DiHETE correlates with reduced oxidative stress (e.g., lower malondialdehyde, MDA) and activation of the AMPK pathway in hepatic steatosis models .
14,15-Dihydroxy-5Z,8Z,11Z,17Z-Eicosatetraenoic Acid (14,15-DiHETE)
- Structural Differences : Hydroxyl groups at positions 14 and 13.
- Functional Impact: 14,15-DiHETE is associated with cardiovascular regulation, particularly in exercise intolerance linked to heart failure.
17,18-Dihydroxy-5Z,8Z,11Z,14Z-Eicosatetraenoic Acid (17,18-DiHETE)
- Structural Differences : Hydroxyl groups at positions 17 and 16.
- Functional Impact : 17,18-DiHETE is linked to resolution-phase inflammation and metabolic syndrome, whereas 8,9-DiHETE primarily modulates hepatic oxidative stress .
Epoxy Derivatives
8(9)-Epoxy-5Z,11Z,14Z,17Z-Eicosatetraenoic Acid (8,9-EpETE)
- Structural Differences : An epoxide group at positions 8,9 instead of hydroxyl groups.
- Functional Impact : 8,9-EpETE is a precursor to 8,9-DiHETE via hydrolysis. Epoxides like 8,9-EpETE are generally anti-inflammatory and vasoprotective, but their dihydroxy metabolites (e.g., 8,9-DiHETE) may exhibit divergent roles depending on tissue context .
Oxidative Stress Modulation
- 8,9-DiHETE : Reduces MDA (a lipid peroxidation marker) and enhances glutathione peroxidase (GSH-PX) activity in alcohol-induced liver injury models .
- Comparison : Unlike 5,6-DiHETE, which directly targets TRPV4, 8,9-DiHETE’s antioxidant effects are mediated through oxylipin/AMPK pathway activation .
Metabolic Regulation
- 8,9-DiHETE : Upregulated in mice treated with PZH-H (a herbal intervention), correlating with improved hepatic steatosis via AMPK/ACC/CPT1A signaling .
- Comparison : 15-HEPE (a single-hydroxyl oxylipin) shares similar anti-steatotic effects but lacks the dual hydroxyl configuration of 8,9-DiHETE, suggesting structural specificity in metabolic regulation .
Inflammatory Responses
- 5,6-DiHETE : Promotes colitis healing by inhibiting TRPV4-mediated inflammation .
- 8,9-DiHETE: No direct anti-inflammatory role reported; its primary function centers on oxidative stress and lipid metabolism .
Data Tables
Table 1: Structural Comparison of DiHETE Isomers
Compound | Hydroxyl Positions | Double Bonds | Key Biological Role |
---|---|---|---|
8,9-DiHETE | 8,9 | 5Z,11Z,14Z,17Z | Hepatic oxidative stress reduction |
5,6-DiHETE | 5,6 | 8Z,11Z,14Z,17Z | TRPV4 antagonism, colitis healing |
14,15-DiHETE | 14,15 | 5Z,8Z,11Z,17Z | Cardiovascular regulation |
17,18-DiHETE | 17,18 | 5Z,8Z,11Z,14Z | Metabolic syndrome modulation |
Table 2: Functional Overlap and Divergence
Function | 8,9-DiHETE | 5,6-DiHETE | 14,15-DiHETE |
---|---|---|---|
Antioxidant Activity | ✔ (MDA reduction) | ❌ | ❌ |
Anti-inflammatory | ❌ | ✔ (TRPV4 blockade) | ✔ (Vasodilation) |
Metabolic Regulation | ✔ (AMPK pathway) | ❌ | ✔ (Lipid metabolism) |
Preparation Methods
Biosynthetic Pathways and Enzymatic Oxidation
Eicosanoids, including 8,9-DiHETE, are typically derived from polyunsaturated fatty acids (PUFAs) such as arachidonic acid (AA) or eicosapentaenoic acid (EPA). While 8,9-DiHETE is structurally related to 8,9-dihydroxy-5Z,11Z,14Z-eicosatrienoic acid (8,9-DiHETrE), its tetraenoic variant requires specific enzymatic or chemical modifications to introduce the additional double bond at the 17Z position .
Cytochrome P450-Mediated Epoxidation and Hydrolysis
Cytochrome P450 (CYP) enzymes catalyze the epoxidation of AA or EPA at specific positions, forming epoxyeicosatrienoic acids (EETs) or epoxyeicosatetraenoic acids (EEQs). For 8,9-DiHETE, the proposed pathway involves:
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Epoxidation : CYP epoxygenases convert EPA into 8,9-epoxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid (8,9-EEQ) .
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Hydrolysis : Soluble epoxide hydrolase (sEH) then hydrolyzes the epoxide group, yielding the vicinal diol structure of 8,9-DiHETE .
This method is limited by the availability of specific CYP isoforms and the challenge of controlling stereochemistry, often resulting in racemic mixtures .
Chemical Synthesis Strategies
Chemical synthesis offers greater control over regioselectivity and scalability. The following steps outline a robust synthetic route:
Starting Material Selection
The synthesis begins with 5Z,11Z,14Z,17Z-eicosatetraenoic acid (ETA), a PUFA with four cis double bonds. Protecting groups (e.g., methyl esters) are often employed to prevent undesired oxidation .
Epoxidation and Hydrolysis
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Epoxidation :
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Acid-Catalyzed Hydrolysis :
Purification and Isolation Techniques
Solid-Phase Extraction (SPE)
Crude reaction mixtures are purified using Strata™ X SPE columns (Phenomenex) with the following protocol :
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Conditioning : 2 mL methanol, followed by 2 mL water.
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Loading : Sample diluted in 10% ethanol.
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Washing : 1 mL 10% methanol.
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Elution : 1 mL methanol.
This method achieves >90% recovery of dihydroxy eicosanoids .
Reverse-Phase Liquid Chromatography (LC)
Final purification employs a C18 column (Grace-Vydac, 2.1 × 250 mm) with gradient elution :
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Mobile Phase A : Water-acetonitrile-formic acid (63:37:0.02).
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Mobile Phase B : Acetonitrile-isopropyl alcohol (50:50).
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Gradient : 0–20% B (0–6 min), 55% B (6.5–10 min), 100% B (12–13 min).
Analytical Characterization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Critical parameters for identifying 8,9-DiHETE include:
Parameter | Value | Source |
---|---|---|
Molecular ion ([M+H]⁺) | 337 m/z | |
Product ion | 127 m/z (C8-C9 cleavage) | |
Retention time | 8.8 min | |
Limit of detection (LOD) | 1 pg on-column |
Structural Confirmation
Challenges and Optimizations
Double Bond Preservation
The 5Z,11Z,14Z,17Z configuration is prone to isomerization under acidic or high-temperature conditions. Strategies include:
Racemic Mixture Resolution
Chiral chromatography (e.g., Chiralpak® IA column) can separate enantiomers, though this is rarely employed for preparative-scale synthesis .
Comparative Data on Related Analogs
Compound | [M+H]⁺ (m/z) | Retention Time (min) | LOD (pg) |
---|---|---|---|
8,9-DiHETrE | 337 | 8.8 | 1 |
11,12-DiHETrE | 337 | 8.7 | 1 |
14,15-DiHETrE | 337 | 8.6 | 1 |
Properties
IUPAC Name |
(5Z,11Z,14Z,17Z)-8,9-dihydroxyicosa-5,11,14,17-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)19(22)16-13-10-11-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b4-3-,7-6-,12-9-,13-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFSSCYFERVGJQ-JJUYGIQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CC(C(C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201348077 | |
Record name | (5Z,11Z,14Z,17Z)-8,9-Dihydroxy-5,11,14,17-icosatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201348077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867350-87-6 | |
Record name | (5Z,11Z,14Z,17Z)-8,9-Dihydroxy-5,11,14,17-icosatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201348077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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